molecular formula C11H11FN2O2 B8346694 6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Cat. No.: B8346694
M. Wt: 222.22 g/mol
InChI Key: RMPSHDYDQYNZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C11H11FN2O2 and its molecular weight is 222.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11FN2O2

Molecular Weight

222.22 g/mol

IUPAC Name

ethyl 6-fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H11FN2O2/c1-3-16-11(15)10-7(2)14-6-8(12)4-5-9(14)13-10/h4-6H,3H2,1-2H3

InChI Key

RMPSHDYDQYNZCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of compound 5-C (5.35 g, 16.7 mmol) in MeOH (75 mL), was heated at reflux for 6 hours. The solution was cooled to rt, and the solvent was evaporated in vacuo. The residue was dissolved in water and made basic with aqueous NaHCO3, to give a solid precipitate. The solid was collected by filtration, dissolved into EtOAc, and dried over sodium sulfate. The solvent was evaporated in vacuo to give compound 5-D as a pale pink solid (3.4 g, 92%). 1H-NMR (CDCl3): δ 7.82-7.86 (m, 1H), 7.64-7.68 (m, 1H), 7.15-719 (m, 1H), 4.47 (q, J=7.1 Hz, 2H), 2.78 (s, 3H), 1.46 (t, J=7.1 Hz, 3H); MS: m/z 223.0 (MH+)
Name
compound 5-C
Quantity
5.35 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

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